3-Hydrazinyl-4-methoxypyridine chemical structure and properties
3-Hydrazinyl-4-methoxypyridine chemical structure and properties
An In-depth Technical Guide to 3-Hydrazinyl-4-methoxypyridine: Properties, Synthesis, and Characterization
Introduction
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous pharmaceuticals and natural products.[1] Similarly, the hydrazinyl moiety is a versatile functional group, serving as a critical synthon for a vast array of heterocyclic compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] The convergence of these two pharmacophores in a single molecule, 3-Hydrazinyl-4-methoxypyridine , presents a compelling, albeit under-characterized, building block for the development of novel therapeutics.
This technical guide serves as a foundational and exploratory resource for researchers, scientists, and drug development professionals. As direct experimental data for this specific molecule is limited in public literature, this document consolidates predicted physicochemical properties, proposes a robust and logical synthetic pathway, and outlines a comprehensive workflow for its characterization and validation. The insights herein are designed to empower researchers to synthesize, validate, and ultimately leverage this promising molecule in their discovery programs.
Physicochemical and Structural Properties
The unique arrangement of the hydrazinyl and methoxy groups on the pyridine ring dictates the molecule's chemical reactivity and potential for intermolecular interactions. The hydrazinyl group offers a nucleophilic center and hydrogen bond donors, while the methoxy group and the pyridine nitrogen act as hydrogen bond acceptors.
Chemical Structure
Identifiers and Computed Properties
The following table summarizes key identifiers and computationally predicted physicochemical properties. These values are derived from established algorithms and provide a baseline for experimental design and interpretation.
| Property | Value | Source |
| IUPAC Name | (4-methoxy-3-pyridinyl)hydrazine | - |
| Molecular Formula | C₆H₉N₃O | [4] |
| Molecular Weight | 139.16 g/mol | [4] |
| Canonical SMILES | COC1=C(NN)C=NC=C1 | - |
| InChI Key | HDQLILNOJXZFHV-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 139.07455 Da | [4] |
| XLogP3 (Predicted) | 0.6 | [4] |
| Topological Polar Surface Area (TPSA) | 60.17 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Purification
A robust synthetic strategy is paramount for accessing novel chemical matter. For 3-Hydrazinyl-4-methoxypyridine, the most chemically intuitive and efficient approach is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group (typically a halide) from the pyridine ring by hydrazine.
Proposed Synthetic Pathway
The synthesis begins with a commercially available or readily synthesized precursor, 3-halo-4-methoxypyridine (where X = Cl or Br). The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack by hydrazine at the C3 position.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the synthesis of hydrazinopyridine derivatives.[6]
Objective: To synthesize 3-Hydrazinyl-4-methoxypyridine via nucleophilic aromatic substitution.
Materials:
-
3-Chloro-4-methoxypyridine (or 3-Bromo-4-methoxypyridine) (1.0 eq)
-
Hydrazine hydrate (80-95%) (5.0 - 10.0 eq)
-
Ethanol or n-Butanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-halo-4-methoxypyridine (1.0 eq) and the chosen alcohol solvent (e.g., ethanol).
-
Addition of Reagent: Slowly add hydrazine hydrate (5.0-10.0 eq) to the stirred solution at room temperature. An excess of hydrazine is used to act as both the nucleophile and a scavenger for the generated HX acid.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Partition the layers in a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This step neutralizes any remaining acid and removes water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate, is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified 3-Hydrazinyl-4-methoxypyridine.
Characterization and Validation
For any newly synthesized compound, rigorous analytical characterization is non-negotiable to unequivocally confirm its structure and assess its purity.
Characterization Workflow
A standard workflow ensures that all necessary data is collected for structural elucidation and purity confirmation.
Expected Spectral Data
The following are predictions for the key spectral data points a researcher would expect to observe for 3-Hydrazinyl-4-methoxypyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.[7]
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other and the nitrogen atom.
-
Hydrazine Protons (NH, NH₂): One or two broad signals that may be exchangeable with D₂O. Their chemical shift can vary depending on the solvent and concentration.
-
Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.[8]
-
-
¹³C NMR Spectroscopy: The spectrum should display six distinct signals for the six carbon atoms.
-
Aromatic Carbons: Five signals in the range of δ 100-160 ppm.
-
Methoxy Carbon: One signal in the aliphatic region, typically around δ 55-60 ppm.[9]
-
-
FT-IR Spectroscopy: Infrared spectroscopy will confirm the presence of key functional groups.[10][11]
-
N-H Stretching: Broad peaks in the 3200-3400 cm⁻¹ region corresponding to the hydrazine N-H bonds.
-
C-H Stretching: Signals around 2850-3100 cm⁻¹ for aromatic and aliphatic C-H bonds.
-
C=N and C=C Stretching: Characteristic absorptions in the 1400-1600 cm⁻¹ region from the pyridine ring.
-
C-O Stretching: A strong peak, typically around 1250 cm⁻¹, indicating the aryl-ether linkage of the methoxy group.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 139.07).[12] Fragmentation patterns may include the loss of the methoxy or hydrazine groups.
-
-
Elemental Analysis: The calculated elemental composition should align with the experimental values, confirming the molecular formula (C₆H₉N₃O): C, 51.79%; H, 6.52%; N, 30.19%; O, 11.50%.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 3-Hydrazinyl-4-methoxypyridine lies in its potential as a versatile intermediate. The nucleophilic hydrazine group is a gateway to a multitude of important heterocyclic ring systems.
-
Synthesis of Bioactive Heterocycles: Hydrazides are well-established precursors for synthesizing five-membered heterocycles like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles through cyclization reactions with various reagents.[2] These scaffolds are prevalent in many approved drugs.
-
Formation of Hydrazones: The hydrazine can readily react with aldehydes and ketones to form hydrazones. This class of compounds has demonstrated a wide spectrum of biological activities, including analgesic and antiglycation properties.[12][13]
-
Scaffold for Library Synthesis: Due to its straightforward derivatization potential, 3-Hydrazinyl-4-methoxypyridine is an ideal starting material for combinatorial chemistry and the creation of focused compound libraries for high-throughput screening against various biological targets.
Conclusion
While 3-Hydrazinyl-4-methoxypyridine is not yet a widely characterized reagent, its chemical structure represents a confluence of high-value pharmacophores. This guide provides a comprehensive framework for its synthesis and validation, grounded in established chemical principles. By offering a clear, actionable pathway from precursor to purified product, and by outlining the expected analytical benchmarks, it is intended to lower the barrier to entry for researchers wishing to explore the rich chemical space accessible from this promising building block. Its potential to serve as a key intermediate in the synthesis of novel, biologically active compounds makes it a valuable addition to the toolkit of any medicinal or synthetic chemist.
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